molecular formula C22H22F3N3O2S B2650276 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 905787-09-9

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No. B2650276
M. Wt: 449.49
InChI Key: XSIAUQGZEQIJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Researchers have explored the reactivity and synthesis routes of related compounds, focusing on their potential in generating new chemical entities. For example, the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions involving cyanoquinolinethione derivatives demonstrates the versatility of these compounds in organic synthesis. Such processes involve intramolecular cyclizations and reactions with α-halocarbonyl compounds, highlighting their utility in creating complex heterocyclic compounds (E. A. Al-Taifi, S. A. Abdel-Raheem, E. A. Bakhite, 2016).

Potential Applications in Material Science

New fluorescent quinolinium dyes have been synthesized, showing promise for applications in nanometre particle sizing. These compounds exhibit high fluorescence and are characterized by their solubility, fluorescence spectra, and lifetimes, making them suitable for binding to colloidal particles for sizing measurements (C. Geddes, K. Apperson, D. Birch, 2000).

Pharmaceutical Research

In the pharmaceutical domain, compounds with a similar structural motif have been investigated for their pharmacological properties. The synthesis of 1,2,3,4-tetrahydroquinolines, for instance, showcases a methodology that could be pivotal in developing new drugs. Such synthetic routes offer potential for creating selective inhibitors of enzymes or receptors, thus opening avenues for novel therapeutic agents (S. Seyedi, H. Sadeghian, Zahra Arghiani, 2008).

properties

IUPAC Name

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-30-15-7-4-6-14(12-15)27-19(29)10-5-11-31-21-17(13-26)20(22(23,24)25)16-8-2-3-9-18(16)28-21/h4,6-7,12H,2-3,5,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIAUQGZEQIJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

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